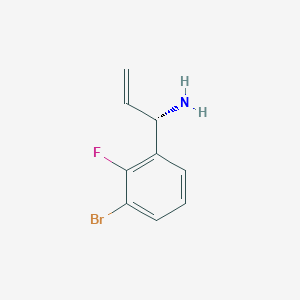

(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine

Description

(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine is a chiral amine derivative featuring a halogenated aromatic ring (3-bromo-2-fluorophenyl) and an allylamine moiety. Halogenated phenyl groups are common in drug design due to their ability to enhance binding affinity and metabolic stability, while the allylamine group may contribute to reactivity in synthetic pathways .

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m0/s1 |

InChI Key |

VSURUVXCRNFAHL-QMMMGPOBSA-N |

Isomeric SMILES |

C=C[C@@H](C1=C(C(=CC=C1)Br)F)N |

Canonical SMILES |

C=CC(C1=C(C(=CC=C1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-2-fluorobenzene.

Formation of Prop-2-enylamine: The prop-2-enylamine group can be introduced through a series of reactions, such as halogenation followed by amination.

Chiral Resolution: The (1S) configuration can be achieved through chiral resolution techniques or using chiral starting materials.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include:

Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.

High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the bromine or fluorine substituents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce different functional groups.

Scientific Research Applications

Structure and Characteristics

The compound features a bromine atom and a fluorine atom attached to a phenyl ring, which is further linked to a prop-2-enylamine group. This specific arrangement influences both its reactivity and biological interactions.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties, including:

- Antidepressant Activity : Research indicates that (1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine may act as a monoamine oxidase inhibitor, which could be beneficial in treating depression by increasing neurotransmitter levels in the brain.

- Anticancer Potential : Investigations are underway to assess its efficacy as an anticancer agent. Preliminary studies suggest interactions with sigma receptors that may inhibit cancer cell proliferation.

Biological Studies

The compound's interactions with various biological targets have been the subject of numerous studies:

- Neuropharmacological Studies : Animal model studies have demonstrated significant reductions in depressive-like behaviors when administered at specific dosages, indicating potential use in mood disorder treatments.

- Enzyme Interaction Studies : The compound's inhibitory effects on enzymes involved in neurotransmitter metabolism have been explored, providing insights into its mechanism of action.

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

- Neuropharmacological Study : A study evaluated the compound's effects on rodent models of depression. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages.

- Enzyme Interaction Study : Research focused on the compound's inhibitory effects on monoamine oxidase (MAO), suggesting that it could be a potent MAO inhibitor, warranting further exploration for antidepressant development.

- Cancer Research : Ongoing investigations aim to assess the compound's potential as an anticancer agent through its interactions with sigma receptors, which have been implicated in cancer cell proliferation.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

Pathways: Modulation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

The following table compares the molecular properties of (1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine with structurally related compounds from the Enamine Ltd catalogue ():

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | C₉H₉BrF₂N | 246.08* | Allylamine, bromo-fluorophenyl | Not provided |

| 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | C₈H₆BrF₃O | 255.04 | Trifluoroethanol, bromo-fluorophenyl | Not provided |

| 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | C₈H₃BrF₄O | 271.01 | Trifluoromethyl ketone, bromo-fluorophenyl | Not provided |

| 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroacetic acid | C₈H₄BrClF₂O₂ | 285.47 | Difluoroacetic acid, bromo-chlorophenyl | Not provided |

*Calculated based on formula C₉H₉BrF₂N.

Key Observations :

- Substituent Effects: The allylamine group in the target compound introduces a reactive site for further derivatization, contrasting with the trifluoroethanol or ketone groups in analogues, which may influence solubility or metabolic pathways .

Comparison with Carisbamate (Pharmacologically Active Analogue)

Carisbamate, (1S)-1-(2-chlorophenyl)-1,2-ethanediol 2-carbamate (C₉H₁₀ClNO₃, MW 215.6), is an anticonvulsant with a chlorophenyl group and carbamate functionality. While structurally distinct from the target compound, it shares a halogenated aromatic system and chiral center.

Divergence in Bioactivity: The allylamine group in the target compound lacks the carbamate moiety critical for Carisbamate’s mechanism of action, highlighting how minor structural changes drastically alter pharmacological profiles .

Biological Activity

(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, suggests diverse interactions with biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrF, with a molecular weight of approximately 230.08 g/mol. The structural configuration significantly influences its chemical behavior and reactivity, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially altering biochemical processes.

- Receptor Binding : It can bind to receptors on cell surfaces, influencing signal transduction pathways that govern cellular responses.

- Pathway Modulation : By modulating specific biochemical pathways, the compound could exert therapeutic effects in various disease states.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes. For example, it has been investigated for its role in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Receptor Interactions

The compound has shown potential as a modulator of sigma receptors (S1R and S2R), which are implicated in neuroprotection and cancer treatment. Preliminary data suggest that it may enhance neuroprotective effects while also exhibiting antiproliferative properties against cancer cells .

Case Studies

Several case studies have explored the biological activity of this compound:

- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. This effect was linked to its ability to modulate sigma receptor activity.

- Anticancer Activity : Research involving cancer cell lines indicated that this compound could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific signaling pathways was highlighted as a key factor in its anticancer efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| (1R)-1-(3-Bromo-4-fluorophenyl)prop-2-enylamine | Fluorine at position 4 instead of 2 | Different reactivity profile due to fluorine positioning |

| (1R)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine | Chlorine replaces bromine | Potentially different biological activity due to chlorine substitution |

| (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-enylamine | Fluorine replaced by chlorine | Altered chemical properties and interaction profiles |

This table illustrates how variations in halogen substitutions can influence the biological activity and pharmacological profiles of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.